1-Amino-2-(4-(Butylsulfonyl)phenoxy)-4-hydroxyanthracene-9,10-dione
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Overview
Description
1-Amino-2-(4-(Butylsulfonyl)phenoxy)-4-hydroxyanthracene-9,10-dione is a complex organic compound with a molecular formula of C24H21NO6S This compound is characterized by its anthracene-9,10-dione core, which is substituted with amino, hydroxy, and phenoxy groups, the latter of which is further substituted with a butylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2-(4-(Butylsulfonyl)phenoxy)-4-hydroxyanthracene-9,10-dione typically involves multiple steps, starting from readily available anthraquinone derivatives. The key steps include:
Nitration and Reduction:
Phenoxy Substitution: The substitution of a phenoxy group onto the anthracene core.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2-(4-(Butylsulfonyl)phenoxy)-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The phenoxy and butylsulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amines.
Scientific Research Applications
1-Amino-2-(4-(Butylsulfonyl)phenoxy)-4-hydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-Amino-2-(4-(Butylsulfonyl)phenoxy)-4-hydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Amino-2-phenoxy-4-hydroxyanthraquinone: Similar structure but lacks the butylsulfonyl group.
3-Amino-4-(1-amino-2-cyanovinyl)furazans: Different core structure but similar functional groups.
Uniqueness: 1-Amino-2-(4-(Butylsulfonyl)phenoxy)-4-hydroxyanthracene-9,10-dione is unique due to the presence of the butylsulfonyl group, which imparts specific chemical properties and potential applications not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
24108-92-7 |
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Molecular Formula |
C24H21NO6S |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
1-amino-2-(4-butylsulfonylphenoxy)-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C24H21NO6S/c1-2-3-12-32(29,30)15-10-8-14(9-11-15)31-19-13-18(26)20-21(22(19)25)24(28)17-7-5-4-6-16(17)23(20)27/h4-11,13,26H,2-3,12,25H2,1H3 |
InChI Key |
GSLQYSYCMSQUAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
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